4,8-Dibromo-2-phenylquinoline
Description
4,8-Dibromo-2-phenylquinoline (CAS: 1189106-08-8) is a brominated quinoline derivative with the molecular formula C₁₅H₉Br₂N and a molar mass of 363.05 g/mol . Its structure consists of a quinoline core substituted with bromine atoms at the 4- and 8-positions and a phenyl group at the 2-position. Quinoline derivatives are widely studied for their applications in medicinal chemistry, material science, and organic synthesis due to their electron-deficient aromatic systems and halogen substituents, which enhance reactivity and intermolecular interactions. However, specific biological or industrial applications of 4,8-Dibromo-2-phenylquinoline remain underreported in the literature provided.
Properties
CAS No. |
1189106-08-8 |
|---|---|
Molecular Formula |
C15H9Br2N |
Molecular Weight |
363.05 g/mol |
IUPAC Name |
4,8-dibromo-2-phenylquinoline |
InChI |
InChI=1S/C15H9Br2N/c16-12-8-4-7-11-13(17)9-14(18-15(11)12)10-5-2-1-3-6-10/h1-9H |
InChI Key |
NZVJLWFDRWYUKU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Br)C(=C2)Br |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Br)C(=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 4,8-Dibromo-2-phenylquinoline, a comparison is drawn with two closely related brominated quinoline derivatives synthesized in a 2012 study: 6,8-Dibromo-4-methoxy-2-(4-methoxyphenyl)quinoline (4d) and 6,8-dibromo-2-(4-methoxyphenyl)-quinolin-4(1H)-one (5d) . Key differences and similarities are outlined below:
| Property | 4,8-Dibromo-2-phenylquinoline | 6,8-Dibromo-4-methoxy-2-(4-methoxyphenyl)quinoline (4d) | 6,8-Dibromo-2-(4-methoxyphenyl)-quinolin-4(1H)-one (5d) |
|---|---|---|---|
| Molecular Formula | C₁₅H₉Br₂N | C₁₈H₁₄Br₂NO₂ | C₁₇H₁₂Br₂NO₂ |
| Molar Mass (g/mol) | 363.05 | 433.12 | 419.09 |
| Substituent Positions | Br at 4,8; phenyl at 2 | Br at 6,8; methoxy at 4; 4-methoxyphenyl at 2 | Br at 6,8; 4-methoxyphenyl at 2; ketone at 4 |
| Functional Groups | Bromine, phenyl | Bromine, methoxy, 4-methoxyphenyl | Bromine, 4-methoxyphenyl, ketone |
| Synthetic Yield | Not reported | 65% | Not explicitly stated |
| Rf Value | Not reported | 0.74 (silica gel, methanol-based eluent) | Not reported |
Key Observations:
Substituent Effects on Reactivity: The methoxy groups in compound 4d increase its polarity compared to 4,8-Dibromo-2-phenylquinoline, as evidenced by its higher Rf value (0.74) .
Synthetic Accessibility: Compound 4d was synthesized with a moderate yield (65%) via iodine-mediated cyclization in methanol, suggesting that solvent and halogen choice critically influence reaction efficiency . No analogous synthesis route is documented for 4,8-Dibromo-2-phenylquinoline.
Structural Implications: The position of bromine atoms (4,8 vs. 6,8) affects steric and electronic profiles. Bromine at the 4-position (as in 4,8-Dibromo-2-phenylquinoline) may hinder electrophilic substitution at adjacent positions.
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